Introduction: The Significance of the Pyran-2-one Scaffold
Introduction: The Significance of the Pyran-2-one Scaffold
An In-Depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one
Executive Summary: This guide provides a comprehensive technical overview of 4,6-Dimethyl-2H-pyran-2-one (CAS No. 675-09-2), a versatile heterocyclic compound. Belonging to the α-pyrone class, this molecule serves as a significant building block in organic synthesis and holds potential in the development of novel therapeutics. This document delves into its fundamental physicochemical properties, spectroscopic signature, established synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a privileged scaffold in medicinal chemistry and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical landscape.
The pyran-2-one ring system, a six-membered heterocyclic lactone, is a recurring motif in a multitude of natural products that exhibit significant biological activities.[1] This prevalence has established pyran-2-ones, also known as α-pyrones, as "privileged scaffolds" in medicinal chemistry—frameworks that can interact with multiple biological targets.[1] 4,6-Dimethyl-2H-pyran-2-one, a specific derivative, has garnered interest for its utility as a versatile precursor in the synthesis of more complex molecular architectures.[1][2] Its unique chemical properties, stemming from the conjugated diene and lactone system, make it a valuable tool for synthetic chemists.[1]
Physicochemical and Spectroscopic Profile
Core Properties
4,6-Dimethyl-2H-pyran-2-one typically appears as a white to light yellow crystalline solid or low-melting mass with a characteristic sweet, caramel-like odor.[3][4] It is a moderately polar compound, showing good solubility in organic solvents like ethanol and acetone.[5]
| Property | Value | Source(s) |
| CAS Number | 675-09-2 | [1][6][7][8] |
| Molecular Formula | C₇H₈O₂ | [6][7][8] |
| Molecular Weight | 124.14 g/mol | [1][6][7] |
| IUPAC Name | 4,6-dimethyl-2H-pyran-2-one | [6] |
| Synonyms | 4,6-Dimethyl-2-pyrone, 4,6-Dimethylcoumalin, Mesitene lactone | [4][7] |
| Melting Point | 48-50 °C | [3][9] |
| Boiling Point | ~245-254 °C | [5][10] |
| Density | ~1.05 g/cm³ | [3][5] |
| Appearance | White to light yellow crystalline solid/mass | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of 4,6-Dimethyl-2H-pyran-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is highly characteristic. It typically displays singlets for the two methyl groups (at C4 and C6) around δ 2.1–2.3 ppm. The two vinylic protons on the pyranone ring (at C3 and C5) also produce distinct signals.[1]
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¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, including the carbonyl carbon (C2) of the lactone, the four sp² carbons of the ring, and the two methyl carbons.
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns.[11] For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 124, corresponding to its molecular weight.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is effective for identifying key functional groups.[11] The spectrum of 4,6-Dimethyl-2H-pyran-2-one will be dominated by a strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration, typically appearing in the 1700-1730 cm⁻¹ region. Additional peaks corresponding to C=C stretching of the conjugated system and C-H stretching of the methyl and vinylic groups will also be present.
Synthesis and Chemical Reactivity
Established Synthetic Routes
The construction of the 4,6-Dimethyl-2H-pyran-2-one scaffold is well-documented. Foundational methods often rely on the condensation of 1,3-dicarbonyl compounds or their equivalents.[1] One-pot syntheses have been developed that provide efficient access to this and related pyran-2-ones.[12][13][14]
Below is a representative one-pot protocol for the synthesis of related 2H-pyran-2-ones, which illustrates the general principles involved.
Experimental Protocol: One-Pot Synthesis of a 2H-Pyran-2-one Derivative
Objective: To synthesize a substituted 2H-pyran-2-one via a domino reaction, illustrating a common synthetic strategy.
Methodology Rationale: This procedure utilizes a base-promoted domino reaction. The base facilitates the initial condensation, and subsequent intramolecular cyclization and dehydration lead to the stable pyranone ring system. Using a one-pot approach enhances efficiency by minimizing intermediate isolation steps.
Step-by-Step Procedure:
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting β-ketothioamide (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (DMF, 5 mL).[15]
-
Initial Reflux: Heat the reaction mixture to 100 °C and reflux for approximately 1.5 hours.[15] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Cyclization: After the initial reaction is complete, carefully add 1N hydrochloric acid (1 mL) to the mixture.[15] Continue stirring at 100 °C for an additional 30 minutes to facilitate cyclization and dehydration.
-
Product Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 2H-pyran-2-one product.
Caption: General workflow for the synthesis of 2H-pyran-2-ones.
Core Reactivity
The reactivity of 4,6-Dimethyl-2H-pyran-2-one is defined by its conjugated heterocyclic system, which presents multiple sites for chemical transformation.
Nucleophilic Attack: The pyran-2-one ring possesses three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2), and the vinylic carbons at C4 and C6.[1] Reactions with various nucleophiles can lead to ring-opening, followed by rearrangement to form other heterocyclic systems like pyridones or pyrazoles.[1]
Pericyclic Reactions (Diels-Alder): The molecule can act as a diene component in [4+2] Diels-Alder cycloadditions.[1] The initial adduct is often unstable and can undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide, forming a new diene. This reactivity is a powerful tool for constructing complex cyclic systems.[1]
Derivatization: The core scaffold can be functionalized through various transformations. For instance, oxidation can be employed to synthesize derivatives like 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid.[1]
Caption: Key electrophilic (E) and nucleophilic (N) sites.
Applications in Drug Development and Organic Synthesis
The pyran motif is a core structural subunit in numerous natural products and pharmacologically active molecules.[16][17] Consequently, pyran-2-one derivatives are valuable intermediates in drug discovery.
-
Building Block: 4,6-Dimethyl-2H-pyran-2-one serves as a precursor for a wide array of more complex heterocyclic compounds through the reactivity patterns described above.[2]
-
Bioactive Scaffolds: The pyran-2-one core is associated with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[16] This makes its derivatives, including those from 4,6-Dimethyl-2H-pyran-2-one, attractive targets for synthesis and screening in drug development programs.
-
Precursor to Novel Structures: It has been notably used in the synthesis of 1,3-dimethylcyclobutadiene, a highly reactive and theoretically significant molecule, by trapping it within a crystalline matrix.[3][9]
Safety and Handling
As with all laboratory chemicals, 4,6-Dimethyl-2H-pyran-2-one should be handled with appropriate care.
-
General Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing personal protective equipment (PPE) such as safety glasses and gloves. Avoid creating dust if handling the solid form.
-
Storage: Store in a cool, dry place, typically between 2-8°C, away from incompatible materials.[3][4]
-
Toxicity: The oral LD50 in mice (intraperitoneal) is reported as 750 mg/kg.[10] It is classified under WGK 3 in Germany, indicating it is highly hazardous to water.[3]
Conclusion
4,6-Dimethyl-2H-pyran-2-one is a compound of significant synthetic utility. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an important tool for organic chemists. For professionals in drug development, it represents a valuable scaffold for the creation of diverse molecular libraries aimed at discovering new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in both academic and industrial research settings.
References
- 4,6-Dimethyl-2H-pyran-2-one | 675-09-2 - Benchchem. (URL: )
-
4,6-DIMETHYL-2H-PYRAN-2-ONE | CAS 675-09-2 - Matrix Fine Chemicals. (URL: [Link])
-
4,6-dimethyl-2H-pyran-2-one - Stenutz. (URL: [Link])
-
4,6-dimethyl-2H-pyran-2-one - CAS:675-09-2 - Sunway Pharm Ltd. (URL: [Link])
-
4,6-dimethyl-2H-pyran-2-one | Solubility of Things. (URL: [Link])
-
4,6-Dimethyl-2H-pyran-2-one | CAS#:675-09-2 | Chemsrc. (URL: [Link])
-
Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2) - Cheméo. (URL: [Link])
-
4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1 - The Good Scents Company. (URL: [Link])
-
4-hydroxy-3,6-dimethyl-2H-pyran-2-one Safety Data Sheets(SDS) lookchem. (URL: [Link])
-
2H-Pyran-2-one, tetrahydro-4,6-dimethyl- | C7H12O2 - PubChem. (URL: [Link])
-
A Simple Preparation of Some 4Methyl2H-pyran-2-ones - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (URL: [Link])
-
Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega - ACS Publications. (URL: [Link])
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (URL: [Link])
-
ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES - Semantic Scholar. (URL: [Link])
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: [Link])
-
3,4-Dihydro-4,6-dimethyl-2H-pyran-2-one - Optional[17O NMR] - Chemical Shifts. (URL: [Link])
-
2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem. (URL: [Link])
-
(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. (URL: [Link])
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (URL: [Link])
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])
Sources
- 1. 4,6-Dimethyl-2H-pyran-2-one | 675-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dimethyl-2-pyrone CAS#: 675-09-2 [m.chemicalbook.com]
- 4. 4,6-Dimethyl-2-pyrone | 675-09-2 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4,6-DIMETHYL-2H-PYRAN-2-ONE | CAS 675-09-2 [matrix-fine-chemicals.com]
- 7. parchem.com [parchem.com]
- 8. 4,6-dimethyl-2H-pyran-2-one - CAS:675-09-2 - Sunway Pharm Ltd [3wpharm.com]
- 9. 4,6-Dimethyl-2H-pyran-2-one | CAS#:675-09-2 | Chemsrc [chemsrc.com]
- 10. 4,6-dimethyl-2H-pyran-2-one [stenutz.eu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
